N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide, also known as CFM-2, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a sulfonamide compound that has a unique chemical structure, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide is complex and involves the inhibition of multiple enzymes in the body. One of the main targets of this compound is the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This compound also inhibits the activity of other enzymes, including histone deacetylases and matrix metalloproteinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, this compound has also been shown to have neuroprotective effects in the brain. It has been suggested that this compound may be useful in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide has several advantages as a research tool, including its unique chemical structure and its ability to inhibit multiple enzymes in the body. However, like all research tools, this compound also has limitations. One limitation is that it may not be effective in all types of cancer or inflammation. Additionally, the specific mechanisms of action of this compound are still being studied, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide. One area of research is the development of more specific inhibitors that target individual enzymes in the body. Another area of research is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, the potential use of this compound in treating neurodegenerative diseases is an area of active research.
In conclusion, this compound is a promising small molecule inhibitor that has been extensively studied for its potential use in treating cancer, inflammation, and pain. Its unique chemical structure and ability to inhibit multiple enzymes in the body make it a valuable research tool. While there are limitations to its use, ongoing research is exploring new applications and potential therapeutic uses for this compound.
Synthesemethoden
The synthesis of N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are cyclohexylmethylamine, 3-fluorobenzenesulfonyl chloride, and N,N-dimethylaminoethylamine. These compounds are reacted together under specific conditions to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are involved in cell proliferation. Inflammation and pain research have also shown promising results, with this compound demonstrating anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O2S/c1-19(2)11-12-20(14-15-7-4-3-5-8-15)23(21,22)17-10-6-9-16(18)13-17/h6,9-10,13,15H,3-5,7-8,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQOQNMZAVASKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1CCCCC1)S(=O)(=O)C2=CC=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.